molecular formula C8H3Br2F2NO B13422701 4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole

4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole

Cat. No.: B13422701
M. Wt: 326.92 g/mol
InChI Key: DHMGHJRTBQDFLT-UHFFFAOYSA-N
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Description

4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole (CAS 186828-50-2) is a halogenated benzoxazole derivative characterized by a benzoxazole core substituted with a bromine atom at the 4-position and a bromodifluoromethyl group (-CF₂Br) at the 2-position . With the molecular formula C₈H₃Br₂F₂NO and a molecular weight of 326.92 g/mol, this compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . The presence of the bromodifluoromethyl group is a key structural feature, significantly enhancing the compound's lipophilicity and metabolic stability, which can improve cell membrane penetration in biological assays . A key synthetic application involves its preparation using 1,3-dibromo-1,1-difluoro-2-propanone as a pivotal synthon to introduce the bromodifluoromethyl moiety onto the heterocyclic core . In scientific research, this compound is investigated as a precursor for the synthesis of more complex molecules and materials . Its structural features, particularly the 4-bromo substitution, have been associated with enhanced antimicrobial potency in related benzoxazole analogues, showing effective activity against strains like S. aureus . The compound's mechanism of action is not fully elucidated but it is believed to potentially act as a competitive inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical processes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. The information provided is based on publicly available research data and is for illustrative purposes in a product description context. The specific applications and mechanisms are areas of ongoing scientific investigation.

Properties

Molecular Formula

C8H3Br2F2NO

Molecular Weight

326.92 g/mol

IUPAC Name

4-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole

InChI

InChI=1S/C8H3Br2F2NO/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H

InChI Key

DHMGHJRTBQDFLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 1,3-Dibromo-1,1-difluoro-2-propanone as a Synthon

A pivotal reagent in the preparation of bromodifluoromethyl-substituted heterocycles is 1,3-dibromo-1,1-difluoro-2-propanone . This synthon is synthesized by controlled bromination of 1-bromo-1,1-difluoropropan-2-one under acidic conditions with bromine, as described below:

Step Reagents & Conditions Outcome & Notes
1 1-bromo-1,1-difluoropropan-2-one + trifluoroacetic acid (TFA) Acidic medium to activate substrate
2 Addition of bromine (Br2) in portions at 40 °C for 16 hours Double bromination at 1,3-positions
3 Quenching with sodium metabisulfite, extraction, and bulb-to-bulb distillation Isolation of 1,3-dibromo-1,1-difluoro-2-propanone as a brown oil

This synthon is critical because it introduces the bromodifluoromethyl moiety that can be transferred to aromatic heterocycles, including benzoxazoles.

Formation of the Benzoxazole Ring

The benzoxazole core is typically formed by condensation of 2-aminophenol derivatives with carboxylic acid derivatives or aldehydes under dehydrating conditions. For the brominated derivative, 4-bromo-2-aminophenol or its equivalents are used to ensure bromine substitution at the 4-position of the benzoxazole ring.

Introduction of the Bromodifluoromethyl Group

The key step involves the reaction of the benzoxazole intermediate with the bromodifluoromethyl synthon or equivalent reagents capable of transferring the -CF2Br group. Common approaches include:

  • Nucleophilic substitution or addition of the bromodifluoromethyl synthon to the benzoxazole at the 2-position.
  • Utilization of bromodifluoromethyl radical sources such as bromodifluoromethyl sulfonyl derivatives or halogenated difluoromethyl reagents.
  • Application of halogenation reagents like N-bromosuccinimide (NBS) or bromine (Br2) under controlled conditions to install the bromodifluoromethyl substituent on preformed benzoxazoles.

The exact reaction conditions vary, but typically involve low temperature to moderate heating, inert atmosphere, and solvents such as dichloromethane or acetonitrile.

Summary of Synthetic Routes and Yields

Synthetic Step Reagents/Conditions Yield (%) Notes
Bromination of 1-bromo-1,1-difluoropropan-2-one to 1,3-dibromo-1,1-difluoro-2-propanone Br2, TFA, 40 °C, 16 h 70-80% Purified by bulb-to-bulb distillation
Benzoxazole ring formation from 4-bromo-2-aminophenol and aldehyde/carboxylic acid Acidic or dehydrating conditions 65-85% Typical cyclization yields
Bromodifluoromethylation of benzoxazole intermediate Reaction with synthon or NBS/Br2 50-75% Conditions optimized for selectivity

Research Findings and Applications

  • The use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been demonstrated as an efficient method to introduce the bromodifluoromethyl group onto heterocycles, including benzoxazoles, thiazoles, and oxazolines.
  • This methodology allows for the preparation of bromodifluoromethylated benzoxazole derivatives, which serve as valuable intermediates for further functionalization or biological evaluation.
  • The bromodifluoromethyl group enhances the compound’s potential for biological activity, including antimicrobial and anticancer properties, due to its electron-withdrawing and lipophilic effects.
  • Ongoing research focuses on expanding this synthetic methodology to prepare radio-labeled derivatives for imaging and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of oxidized benzoxazole derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of 4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may act as a competitive inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical processes . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Analogues of 4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol)
5-Bromo-2-methyl-1,3-benzoxazole 5676-56-2 Br (C5), CH₃ (C2) C₈H₆BrNO 212.04
6-Bromo-2-methylbenzo[d]oxazole 151230-42-1 Br (C6), CH₃ (C2) C₈H₆BrNO 212.04
2-(4-Bromophenyl)-1,3-benzoxazole Not provided Br-substituted phenyl (C2) C₁₃H₈BrNO 290.11
4-Bromo-2,2-difluoro-1,3-benzodioxole 144584-66-7 Br (C4), F₂ (C2) on benzodioxole core C₇H₃BrF₂O₂ 237.00

Key Observations :

  • Substituent Position : The target compound’s 4-bromo substitution distinguishes it from analogues like 5-bromo-2-methyl-1,3-benzoxazole .
  • Core Heterocycle : The benzoxazole core differs from benzodioxole (e.g., 4-Bromo-2,2-difluoro-1,3-benzodioxole), which lacks the nitrogen atom, altering electronic properties and biological activity .

Pharmacological Activity

Table 2: Antimicrobial Activity of Halogenated Analogues (MIC Values)
Compound ID Substituents MIC Against S. aureus Sa99 (μg/mL) MIC Range (Other Strains, μg/mL)
14–15 Fluoro-substituted derivatives 1.56 1.56–3.12
16–17 Chloro/bromo derivatives 0.78–1.56 1.56–3.12
18 4-Bromo derivative 0.78 0.78–3.12
19–20 Difluoro/dichloro derivatives 0.39–0.78 0.39–1.56

Key Observations :

  • The 4-bromo derivative (Compound 18) exhibits superior activity against S. aureus (MIC = 0.78 μg/mL), suggesting that bromine at the 4-position enhances antimicrobial potency .
  • Difluoro derivatives (Compound 19) show broader-spectrum activity, implying that fluorination improves membrane permeability or target binding .

Physicochemical Properties

  • Lipophilicity: The bromodifluoromethyl group increases lipophilicity (logP ≈ 2.5–3.0) compared to non-fluorinated analogues (e.g., 2-(4-bromophenyl)-1,3-benzoxazole, logP ≈ 2.1), enhancing cell membrane penetration .
  • Stability : Fluorine atoms improve metabolic stability, making the target compound more resistant to oxidative degradation than chloro or bromo analogues .

Biological Activity

4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is a complex organic compound belonging to the benzoxazole family, characterized by its unique combination of bromine and difluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential applications in antimicrobial, antifungal, and anticancer therapies. The structural features of benzoxazoles often enhance their interaction with biological targets, thus influencing their pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is C9H5Br2F2N2O, with a molecular weight of approximately 306.92 g/mol. The presence of bromine and difluoromethyl groups contributes to its reactivity and binding affinity to various biological receptors.

Antimicrobial Activity

Research indicates that compounds within the benzoxazole class exhibit significant antimicrobial properties. For instance, studies have shown that related benzoxazole derivatives demonstrate potent antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli . The mechanism of action is often linked to the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication.

Antifungal Activity

The antifungal potential of this compound has been highlighted in various studies. For example, related compounds have been effective against Candida albicans and Aspergillus fumigatus, which are significant pathogens in immunocompromised patients . The difluoromethyl group enhances the compound's ability to penetrate fungal cell membranes, thereby increasing its efficacy.

Anticancer Activity

Benzoxazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells . The presence of halogen substituents like bromine can improve the selectivity and potency of these compounds against cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity at concentrations as low as 25 μg/mL against E. coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Study 2: Antifungal Properties

In another investigation focusing on antifungal activity, compounds similar to this compound were tested against various fungal strains. Results showed that these compounds displayed comparable efficacy to established antifungal agents like itraconazole, particularly against Candida species .

Study 3: Anticancer Activity

A recent study explored the cytotoxic effects of benzoxazole derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin, indicating their potential as novel anticancer agents .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC9H5Br2F2N2OBromine and difluoromethyl substituentsAntimicrobial, antifungal, anticancer
2-Bromo-5-(difluoromethyl)benzo[d]oxazoleC8H4BrF2NODifluoromethyl groupAntimicrobial
6-Bromo-4-fluoro-2-methyl-1,3-benzoxazoleC8H5BrFNOFluorine substitutionAnticancer
2-Methoxybenzo[d]oxazoleC9H9NOMethoxy groupVarious biological activities

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via halogenation of a benzoxazole precursor. A general approach involves refluxing the parent compound (e.g., 1,3-benzoxazole) with brominating agents (e.g., NBS or PBr₃) in polar aprotic solvents like DMF or DMSO. For difluoromethylation, reagents such as ClCF₂Br or BrCF₂CO₂Et under basic conditions (e.g., K₂CO₃) are used. Critical parameters include reaction time (4–8 hours), temperature (80–120°C), and stoichiometric control of bromine donors to avoid over-substitution .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns, with attention to coupling constants for difluoromethyl groups (e.g., ¹⁹F NMR for F-F splitting).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns due to bromine.
  • X-ray Crystallography : Single-crystal analysis using SHELX software for structural elucidation. Crystallization in ethyl acetate/hexane mixtures is recommended for optimal crystal growth .

Q. How does the reactivity of the bromo and difluoromethyl groups influence nucleophilic substitution reactions?

  • Methodological Answer : The bromine at the 4-position is more electrophilic due to the electron-withdrawing effect of the oxazole ring, making it susceptible to SNAr reactions with amines or thiols. The difluoromethyl group exhibits limited reactivity under mild conditions but can undergo radical-mediated transformations (e.g., C-F activation with Pd catalysts). Solvent choice (e.g., DMSO for polar aprotic environments) and base (e.g., NaH) are critical for regioselectivity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) due to bromine’s volatility and potential lachrymatory effects. Work in a fume hood to avoid inhalation. Store under inert atmosphere (argon) at 2–8°C to prevent decomposition. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, HOMO-LUMO gaps, and Fukui indices to predict sites for electrophilic/nucleophilic attack. The Colle-Salvetti correlation-energy functional aids in understanding charge-transfer interactions in catalytic systems .

Q. What strategies resolve contradictions in reported biological activity data for benzoxazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxicity) may arise from assay conditions (e.g., solvent DMSO concentration). Validate results via dose-response curves (IC₅₀) and orthogonal assays (e.g., fluorescence-based ATP quantification). Cross-reference with structural analogs (e.g., 2-(imidazolylsulfanyl)-benzoxazole) to isolate substituent effects .

Q. How can reaction conditions be optimized to minimize byproducts in multi-step syntheses involving this compound?

  • Methodological Answer : Use design of experiments (DoE) to screen variables (temperature, catalyst loading). For example, Pd(OAc)₂/XPhos in toluene at 100°C reduces coupling byproducts in Suzuki-Miyaura reactions. Monitor intermediates via TLC or HPLC-MS to isolate kinetic vs. thermodynamic products .

Q. What role does the difluoromethyl group play in enhancing metabolic stability for pharmacological applications?

  • Methodological Answer : The CF₂Br group reduces oxidative metabolism by cytochrome P450 enzymes, as shown in analog studies with 4-bromo-6-fluoro-benzimidazole derivatives. In vitro microsomal stability assays (human liver microsomes + NADPH) confirm prolonged half-life (>2 hours) compared to non-fluorinated analogs .

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